"Silane, trimethyl(4-propylphenyl)-" chemical properties
"Silane, trimethyl(4-propylphenyl)-" chemical properties
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
CAS: 81631-65-4 | Molecular Formula: C₁₂H₂₀Si[1][2][3][4]
Executive Summary
Silane, trimethyl(4-propylphenyl)- (also known as 1-propyl-4-(trimethylsilyl)benzene) is an organosilicon building block utilized primarily in medicinal chemistry and materials science. It serves two critical functions:
-
Hiyama Coupling Precursor: It acts as a stable, non-toxic transmetallation agent for palladium-catalyzed cross-coupling reactions, offering an alternative to boronic acids.
-
Bioisosteric Modulator (The "Silicon Switch"): In drug design, the trimethylsilyl (TMS) group is often employed to modulate lipophilicity (LogP) and metabolic stability, replacing tert-butyl or similar carbon-based moieties to alter pharmacokinetics without changing the pharmacophore geometry significantly.
This guide details the physicochemical properties, synthesis protocols, and application logic for integrating this silane into high-value research workflows.
Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]
Identification
| Attribute | Detail |
| IUPAC Name | Trimethyl(4-propylphenyl)silane |
| CAS Number | 81631-65-4 |
| SMILES | CCCC1=CC=C(C=C1)(C)C |
| Molecular Weight | 192.37 g/mol |
| Appearance | Colorless oil |
Physicochemical Data
Note: Experimental values are derived from homologous series and specific literature precedents.
| Property | Value | Context/Implication |
| Boiling Point | ~235–240 °C (est. at 760 mmHg) | High boiling point allows for high-temperature coupling reactions without solvent loss. |
| Density | 0.86 g/mL (approx) | Typical for alkyl-arylsilanes; less dense than water. |
| LogP (Predicted) | 4.7 ± 0.3 | Highly lipophilic. The TMS group adds ~0.5–0.8 log units compared to a tert-butyl analog. |
| ¹H NMR (CDCl₃) | δ 7.47 (d, 2H), 7.20 (d, 2H), 2.60 (t, 2H), 0.28 (s, 9H) | Diagnostic TMS singlet at 0.28 ppm confirms silylation; aromatic doublet splitting confirms para-substitution [1]. |
| ¹³C NMR (CDCl₃) | δ 143.5, 137.3, 133.5, 128.1, 38.2, 24.6, 14.1, -0.9 | Carbon shifts confirm the integrity of the propyl chain and the silicon-carbon bond [1]. |
Synthesis Protocol: Grignard Route
The most robust method for synthesizing Silane, trimethyl(4-propylphenyl)- is via the Grignard reagent of 4-propylphenyl bromide. This method ensures high regioselectivity.
Reaction Logic
The synthesis relies on the nucleophilic attack of the aryl magnesium species on the electrophilic silicon center of chlorotrimethylsilane (TMSCl). This is preferred over Wurtz-Fittig coupling due to cleaner product isolation.
Step-by-Step Methodology
Reagents:
-
1-Bromo-4-propylbenzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv, activated)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
THF (Anhydrous)
Protocol:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add magnesium turnings and a crystal of iodine.
-
Initiation: Add 10% of the 1-bromo-4-propylbenzene in THF. Heat gently until the iodine color fades (Grignard initiation).
-
Addition: Dropwise add the remaining bromide/THF solution over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours to ensure complete formation of (4-propylphenyl)MgBr.
-
Silylation: Cool the solution to 0 °C. Add TMSCl dropwise over 30 minutes. The reaction is exothermic.
-
Completion: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Distill under reduced pressure or purify via silica gel flash chromatography (Eluent: Hexanes) to yield the colorless oil.
Synthesis Workflow Diagram
Figure 1: Grignard-mediated synthesis pathway ensuring regiospecific silylation.
Applications in Drug Discovery & Catalysis
The "Silicon Switch" Strategy
In medicinal chemistry, replacing a carbon atom with silicon (C/Si exchange) is a strategic tool.
-
Bond Length: The C–Si bond (1.89 Å) is longer than C–C (1.54 Å), slightly expanding the molecule's volume.
-
Lipophilicity: The TMS group is more lipophilic than a tert-butyl group. This increases membrane permeability for the 4-propylphenyl scaffold.
-
Metabolic Blockade: The bulky TMS group effectively blocks metabolic oxidation at the para position relative to the propyl chain, potentially increasing the drug's half-life (
).
Hiyama Cross-Coupling
This silane is a stable nucleophile for Pd-catalyzed cross-coupling. Unlike boronic acids (Suzuki), it does not undergo protodeboronation and is stable to air/moisture.
Mechanism: The C–Si bond is relatively inert until activated by a fluoride source (e.g., TBAF) or a base, which forms a pentacoordinate silicate intermediate.[1] This hypervalent species is highly reactive toward Transmetallation with Palladium(II).
Hiyama Coupling Workflow
Figure 2: Activation of the inert C-Si bond via hypervalent silicate formation for cross-coupling.
Experimental Handling & Safety
Stability
-
Thermal: Stable up to ~200 °C.
-
Hydrolytic: The C(aryl)–Si bond is robust against water and neutral pH. However, it is susceptible to protodesilylation under strong acidic conditions (e.g., TFA, HCl), releasing propylbenzene.
-
Oxidative: The propyl chain is susceptible to benzylic oxidation; the silyl group remains intact under standard oxidizing conditions.
Safety Precautions
-
Flammability: As an organosilane with an alkyl tail, treat as a flammable liquid (Class 3).
-
Toxicity: No specific toxicology data exists for this CAS. Handle as a standard irritant. Use gloves and a fume hood to avoid inhalation of vapors.
References
-
Supporting Information for Catalytic Silylation. (2026). Amazon AWS / Journal Archives. Retrieved from [Link] (Provides ¹H and ¹³C NMR characterization data for CAS 81631-65-4).
- Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
PubChem Compound Summary. (2025). Trimethyl(4-vinylphenyl)silane and Analogs. National Center for Biotechnology Information. Retrieved from [Link].
